4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one
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Overview
Description
4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring substituted with a pyridin-2-yloxy methyl group
Scientific Research Applications
4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Future Directions
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, continue to be of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could also be investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a pyridin-2-yloxy methylating agent. One common method includes the use of pyridin-2-ylmethanol and a suitable activating agent such as a base or a catalyst to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The pyridin-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Mechanism of Action
The mechanism of action of 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the pyridin-2-yloxy methyl group.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group compared to pyrrolidin-2-one.
Pyrrolizines: Structurally related but with different ring systems and substitution patterns.
Uniqueness: 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is unique due to the presence of the pyridin-2-yloxy methyl group, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain biological targets and improve its pharmacokinetic profile compared to similar compounds .
Properties
IUPAC Name |
4-(pyridin-2-yloxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-5-8(6-12-9)7-14-10-3-1-2-4-11-10/h1-4,8H,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIIZHDWYMHUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)COC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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